N'-(3-chlorophenyl)-N-(3-methoxypropyl)ethanediamide
Description
N'-(3-Chlorophenyl)-N-(3-methoxypropyl)ethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 3-chlorophenyl group and a 3-methoxypropyl moiety. Ethanediamides, in general, exhibit diverse biological activities, including enzyme inhibition and pesticidal action, depending on their substituents . The 3-chlorophenyl group is a common pharmacophore in agrochemicals (e.g., fungicides) and pharmaceuticals, often enhancing lipophilicity and target binding . The 3-methoxypropyl chain may influence solubility and metabolic stability.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-7-3-6-14-11(16)12(17)15-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXZOUMRIKNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The target compound shares functional groups with several diamides and amides:
Key Observations :
- The 3-chlorophenyl group is conserved in cyprofuram and the target compound, suggesting possible pesticidal activity . Compound 273, however, uses a 4-chloro-3-fluorophenyl group, which may improve enzyme inhibition .
- The 3-methoxypropyl substituent in the target compound differs from the carbamimidamido group in Compound 273, likely altering solubility and pharmacokinetics.
Physicochemical Properties
Hypothetical properties of the target compound, inferred from analogs:
Key Observations :
- Higher molecular weight and LogP compared to cyprofuram suggest enhanced membrane permeability but lower aqueous solubility .
Key Observations :
- The target compound’s 3-chlorophenyl group aligns with fungicidal activity in cyprofuram and flutolanil, but its diamide structure may enable dual-target inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
